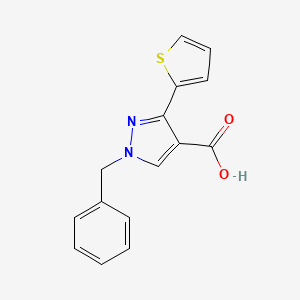
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene, also known as BMS-986165, is a small molecule inhibitor that has shown potential in treating autoimmune diseases such as psoriasis and lupus. The compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. In
Mechanism of Action
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a selective inhibitor of TYK2, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to be more selective for TYK2 than other JAK family members, which may reduce the risk of off-target effects.
Biochemical and Physiological Effects:
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to inhibit the production of autoantibodies, which are involved in the pathogenesis of lupus. These findings suggest that 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has the potential to be an effective treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is its selectivity for TYK2, which may reduce the risk of off-target effects. In addition, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to be well-tolerated in preclinical studies. However, one limitation of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is its low solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases, including psoriasis and lupus. Another direction is to explore its potential use in combination with other therapies for autoimmune diseases. In addition, further optimization of the synthesis method may improve the yield and purity of the compound. Finally, clinical trials will be needed to determine the safety and efficacy of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene in humans.
Synthesis Methods
The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 3-methyl-2-butanone to form a nitrostyrene intermediate. The intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylpiperazine to form the final product, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has shown promising results in preclinical studies for the treatment of autoimmune diseases. In a mouse model of psoriasis, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene was found to reduce skin inflammation and improve skin pathology. In another study, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene was shown to inhibit the production of autoantibodies in a lupus mouse model. These findings suggest that 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has the potential to be an effective treatment for autoimmune diseases.
properties
IUPAC Name |
1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIQIAKPGGXVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2623033.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)
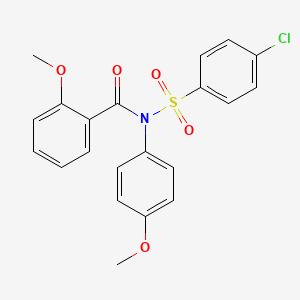
![N-(4-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2623039.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)
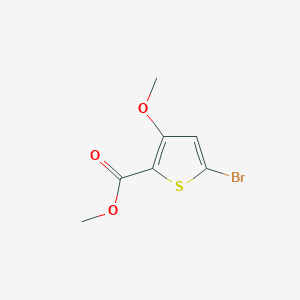
![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)
![5-acetamido-N-(3-(2-methylthiazol-4-yl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2623044.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)
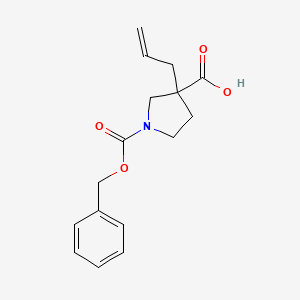
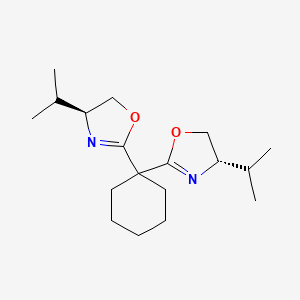

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)
